3-Bromo-1,1,1-trifluoro-hexan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,1,1-trifluorohexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3O/c1-2-3-4(7)5(11)6(8,9)10/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTILTJDSVPWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-1,1,1-trifluoro-hexan-2-one chemical structure and properties
An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoro-hexan-2-one: Structure, Properties, and Synthetic Utility
A Note on Data Availability: Detailed experimental data specifically for this compound is limited in publicly accessible scientific literature. Therefore, this guide will leverage data from the closely related and well-documented analogue, 3-Bromo-1,1,1-trifluoro-propan-2-one (also known as 3-bromo-1,1,1-trifluoroacetone), to illustrate the fundamental principles of structure, reactivity, and application relevant to this class of compounds. This approach provides a robust framework for understanding and working with α-bromo trifluoromethyl ketones.
Introduction: The Significance of Halogenated Ketones
In the landscape of modern drug discovery and organic synthesis, fluorinated molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms.[1] The trifluoromethyl group (CF3), in particular, is a prevalent motif in many pharmaceuticals and agrochemicals, offering enhanced metabolic stability, bioavailability, and binding affinity. When combined with other halogens, such as bromine, the synthetic versatility of these molecules expands considerably.
This compound belongs to the class of α-bromo trifluoromethyl ketones, which are powerful bifunctional building blocks. The strong electron-withdrawing nature of the adjacent trifluoromethyl group renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack.[2] Concurrently, the bromine atom serves as a good leaving group in nucleophilic substitution reactions and can participate in various cross-coupling reactions.[3][4] This dual reactivity makes these compounds valuable intermediates for constructing complex molecular architectures.
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its potential as a versatile reagent for researchers, scientists, and professionals in drug development.
Chemical Structure and Nomenclature
The chemical structure of this compound features a hexane backbone with a ketone at the second carbon position. The first carbon is substituted with three fluorine atoms (a trifluoromethyl group), and the third carbon is substituted with a bromine atom.
Caption: Chemical structure of this compound.
Systematic IUPAC Name: this compound Molecular Formula: C6H8BrF3O[5] CAS Number: While a specific CAS number for this compound is not readily available, the isomeric compound 6-bromo-1,1,1-trifluorohexan-2-one has the CAS number 647831-23-0.[6] The closely related analogue, 3-Bromo-1,1,1-trifluoro-propan-2-one, has the CAS number 431-35-6.[7][8][9]
Physicochemical Properties
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group, the carbonyl group, and the bromine atom. The trifluoromethyl group increases the compound's lipophilicity and electrophilicity, while the bromine atom provides a site for nucleophilic substitution.
| Property | This compound | 3-Bromo-1,1,1-trifluoro-propan-2-one (Analogue) |
| Molecular Weight | 233.03 g/mol [5] | 190.95 g/mol [10][] |
| Appearance | Not specified | Clear colorless to yellow liquid[8][] |
| Boiling Point | Not specified | 87 °C at 743 mmHg[10][12] |
| Density | Not specified | 1.839 g/mL at 25 °C[10][12] |
| Refractive Index | Not specified | n20/D 1.376[10][12] |
| Solubility | Not specified | Immiscible with water[13] |
| Flash Point | Not specified | 5 °C (closed cup)[14] |
Synthesis and Experimental Protocols
The synthesis of α-bromo trifluoromethyl ketones typically involves the bromination of a corresponding trifluoromethyl ketone precursor. This can be achieved using various brominating agents under different reaction conditions.
General Synthetic Approach: Bromination of Trifluoromethyl Ketones
A common strategy for the synthesis of compounds like this compound involves the α-bromination of the parent ketone, 1,1,1-trifluoro-hexan-2-one. This reaction can be catalyzed by either acid or base.
Caption: General synthetic pathway for this compound.
Experimental Protocol: Synthesis of a Related α-Bromo Ketone
The following protocol is adapted from a general procedure for the synthesis of α-bromo ketones and should be optimized for the specific substrate.
Objective: To synthesize an α-bromo trifluoromethyl ketone via bromination of the parent ketone.
Materials:
-
1,1,1-Trifluoro-hexan-2-one (1 equivalent)
-
Bromine (Br2) or N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Acetic acid or a suitable solvent
-
Catalyst (e.g., a few drops of HBr)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1,1-trifluoro-hexan-2-one in glacial acetic acid.
-
Addition of Brominating Agent: Slowly add the brominating agent (dissolved in acetic acid) to the stirred solution at room temperature. The reaction is often exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the product or to facilitate extraction.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to obtain the desired this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two reactive centers: the electrophilic carbonyl group and the carbon-bromine bond.
Reactions at the Carbonyl Group
The trifluoromethyl group strongly activates the adjacent carbonyl group, making it highly susceptible to nucleophilic attack. This allows for a variety of transformations, including:
-
Hydration: Trifluoromethyl ketones readily form stable hydrates in the presence of water. This property is crucial for their application as enzyme inhibitors, as the hydrate can mimic the tetrahedral transition state of substrate hydrolysis.[1]
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3-bromo-1,1,1-trifluoro-hexan-2-ol, using standard reducing agents like sodium borohydride. This alcohol can be a valuable chiral building block.
-
Addition of Nucleophiles: A wide range of carbon and heteroatom nucleophiles can add to the carbonyl group, leading to the formation of more complex structures.
Reactions Involving the Carbon-Bromine Bond
The bromine atom at the α-position to the ketone can be displaced by various nucleophiles or participate in organometallic coupling reactions.
-
Nucleophilic Substitution: The bromine can be substituted by nucleophiles such as thiols, amines, and azides to introduce new functional groups. For example, 3-bromo-1,1,1-trifluoroacetone is used in the synthesis of 3-nonylthio-1,1,1-trifluoropropan-2-one.[10][14]
-
Reformatsky Reaction: In the presence of zinc, it can react with aldehydes and ketones to form β-hydroxy ketones.
-
Cross-Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon bonds.
Caption: Synthetic applications of this compound.
Applications in Drug Development
Trifluoromethyl ketones are a well-established class of enzyme inhibitors, particularly for serine and cysteine proteases.[2] The electrophilic carbonyl carbon reacts with the nucleophilic residue (serine or cysteine) in the enzyme's active site to form a stable tetrahedral intermediate, effectively inhibiting the enzyme.
The presence of a bromine atom in this compound provides a handle for further derivatization, allowing for the synthesis of a library of potential drug candidates. This is particularly useful in lead optimization, where systematic modifications of a lead compound are made to improve its potency, selectivity, and pharmacokinetic properties. For instance, cyclic tetrapeptides containing trifluoromethyl ketones have been synthesized for their potential as zinc-binding functional groups.[10][14]
Safety and Handling
Note: The following safety information is based on the closely related compound, 3-Bromo-1,1,1-trifluoro-propan-2-one, and should be considered as a guideline. A thorough risk assessment should be conducted before handling this compound.
Hazard Classification:
-
Flammable Liquid: Highly flammable liquid and vapor.[7][13][14]
-
Corrosive: Causes severe skin burns and eye damage.[7][14][15]
-
Respiratory Irritant: May cause respiratory irritation.[7]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16] Avoid contact with skin and eyes.[7] Keep away from heat, sparks, and open flames.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Store in a flammables area.[][15]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Conclusion
This compound is a promising synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the electrophilic trifluoromethyl ketone moiety and the reactive carbon-bromine bond, allows for a wide range of chemical transformations. While specific data for this compound is sparse, the well-documented chemistry of its lower homologue, 3-bromo-1,1,1-trifluoro-propan-2-one, provides a solid foundation for its exploration and application in the development of novel molecules with potential therapeutic and material science applications. As with all reactive chemical species, proper safety precautions are paramount when handling this compound.
References
-
Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-1,1,1-trifluorobutan-2-one. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl carbinols. Retrieved from [Link]
-
MsdsDigital.com. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 3-BROMO-1,1,1-TRIFLUOROPROPAN-2-ONE | CAS 431-35-6. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl alkanes. Retrieved from [Link]
-
Thieme. (n.d.). Fluorination with Bromine Trifluoride. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019, April 15). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-2-hexanone. Retrieved from [Link]
-
PubMed. (2016, June 22). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-trifluoromethyl-1-cyclohexanol. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]
-
PDF Free Download. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]
-
P212121 Store. (n.d.). 3-Bromo-1,1,1-trifluoroacetone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of C. 1,1,1-Trifluoro-5-bromo-2-pentanone. Retrieved from [Link]
-
PubChem. (n.d.). (E)-1,1,1-trifluoronon-3-en-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1,1,1-trifluoroethane. Retrieved from [Link]
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Precision Warheads: Lipophilic Trifluoromethyl Ketones in Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
In the landscape of covalent inhibition, lipophilic trifluoromethyl ketones (TFMKs) represent a sophisticated class of "soft" electrophiles. Unlike irreversible acrylamides or epoxides, TFMKs act as Transition State Inhibitors (TSIs) . They reversibly capture the active site serine or cysteine residues of hydrolases to form stable hemiketals or hemithioketals.
This guide moves beyond basic theory to the practical application of TFMK building blocks. We will explore the critical balance between lipophilicity (for membrane permeability and hydrophobic pocket occupancy) and hydration state (gem-diol formation), providing actionable synthetic protocols and assay strategies.
Part 1: The Mechanistic Advantage
The Fluorine Effect
The trifluoromethyl group (
-
Electrophilicity: This polarization renders the carbonyl carbon highly susceptible to nucleophilic attack.[1]
-
Transition State Mimicry: Upon attack by a catalytic serine (-OH), the resulting tetrahedral hemiketal mimics the transition state of amide hydrolysis. Because the
group stabilizes this tetrahedral adduct more effectively than the natural substrate's leaving group, the enzyme "stalls" in this state.
DOT Diagram: Mechanism of Action (Serine Hydrolase)
The following diagram illustrates the reversible capture of a serine hydrolase by a TFMK inhibitor.
Figure 1: The catalytic serine attacks the electrophilic carbonyl of the TFMK, forming a stable, reversible hemiketal adduct.
Part 2: The Hydration Dilemma & Lipophilicity
A critical challenge in working with TFMKs is their propensity to hydrate. In aqueous media, the electron-deficient ketone exists in equilibrium with its gem-diol form (
The Equilibrium Constant ( )
The hydration constant is defined as
-
High
: The compound exists mostly as a diol. This can reduce cell permeability (diols are more polar) but the diol is often the species that binds to the enzyme (or dehydrates in the active site). -
Lipophilic Tails: Attaching long alkyl or aryl chains (the "lipophilic" part) serves two purposes:
-
Binding: Targets like Fatty Acid Amide Hydrolase (FAAH) and Phospholipase A2 (PLA2) have deep hydrophobic channels.
-
Desolvation: Bulky lipophilic groups can shield the carbonyl from bulk water, modulating
.
-
Data: Hydration vs. Potency
Table 1: Comparison of electronic effects on hydration and inhibition potency against a model esterase.
| Substituent (R) | Structure Type | LogP (Calc) | ||
| Methyl Ketone | 0.5 | < 0.01 | > 10,000 | |
| Trifluoromethyl Ketone | 1.2 | ~ 35 | 150 | |
| Aliphatic TFMK | 2.8 | ~ 20 | 45 | |
| Aromatic TFMK | 2.4 | ~ 0.2 | 800 |
Note: Aromatic TFMKs are less hydrated due to conjugation but often less potent against aliphatic-preferring targets like FAAH.
Part 3: Synthetic Methodologies
The "Building Block" Approach
Medicinal chemists rarely buy complex TFMKs; they build them. The most robust method for installing the TFMK warhead is Nucleophilic Trifluoromethylation followed by oxidation.
The Ruppert-Prakash Reagent (
)
Direct acylation with
DOT Diagram: Synthetic Workflow
Figure 2: The standard 2-step protocol for installing the TFMK warhead: Nucleophilic addition of TMS-CF3 followed by oxidation.
Part 4: Experimental Protocols
Protocol A: Synthesis of a Lipophilic TFMK (via Ruppert-Prakash)
Target: 1,1,1-trifluoro-2-octanone (Model for FAAH inhibitor tail)
1. Reagents:
-
Heptanal (1.0 equiv)
- (1.2 equiv)
-
TBAF (1.0 M in THF, 0.05 equiv - Catalytic amount is crucial)
-
Dess-Martin Periodinane (DMP) (1.2 equiv)
2. Step-by-Step Methodology:
-
Addition: Dissolve heptanal in dry THF at 0°C under Argon. Add
. -
Initiation: Add TBAF dropwise. The reaction is exothermic; monitor internal temp. The solution will turn yellow. Stir for 2h at RT.
-
Hydrolysis: Quench with 1M HCl. Stir vigorously for 1h to cleave the O-Si bond. Extract with
. -
Purification 1: Isolate the trifluoromethyl carbinol via silica flash chromatography (Hexanes/EtOAc). Note: These alcohols are often oils.
-
Oxidation: Dissolve the carbinol in DCM. Add DMP at 0°C. Stir until TLC shows consumption of alcohol.
-
Workup: Quench with sat.
/ (1:1) to destroy iodine byproducts. -
Isolation: The ketone is volatile. Do not rotovap to dryness under high vacuum. Distill or use careful solvent removal.
Troubleshooting Tip: If the ketone hydrates on the column (streaking), run the column with 100% non-polar solvent or perform the oxidation as the final step before biological testing.
Protocol B: Fluorescence-Based Inhibition Assay
Target: Fatty Acid Amide Hydrolase (FAAH)
1. Materials:
-
Substrate: AMC-Arachidonoyl Amide (Fluorogenic).
-
Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Enzyme: Recombinant Human FAAH.
2. Workflow:
-
Pre-incubation: Incubate FAAH (1 nM final) with the TFMK inhibitor (varying concentrations) for 10 minutes at 37°C. Why? TFMKs are slow-binding inhibitors; pre-incubation ensures equilibrium.
-
Initiation: Add AMC-Arachidonoyl Amide (
). -
Measurement: Monitor fluorescence (
) for 30 minutes. -
Analysis: Determine the slope (velocity) of the linear portion. Plot % Inhibition vs. Log[Inhibitor] to determine
. -
Validation: Use OL-135 as a positive control (
).
Part 5: Case Study - OL-135
OL-135 is the archetypal lipophilic TFMK. It targets FAAH to treat pain by preventing the breakdown of Anandamide (an endocannabinoid).[2]
-
Structure: It consists of an oleyl chain (lipophilic anchor) attached to a central heterocycle and the TFMK warhead.
-
Selectivity: The lipophilic tail fits the "acyl chain-binding pocket" of FAAH, while the
ketone covalently binds Ser241. This dual-recognition motif ensures it inhibits FAAH but spares other serine hydrolases.
References
-
Boger, D. L., et al. (2005). "Discovery of OL-135, a potent, selective, and efficacious inhibitor of fatty acid amide hydrolase."[2][3] Proceedings of the National Academy of Sciences. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). "Perfluoroalkylation with Trimethyl(trifluoromethyl)silane." Chemical Reviews. [Link]
-
Gelb, M. H., et al. (1994). "Trifluoromethyl ketones as inhibitors of the arachidonic acid-releasing phospholipase A2."[3] Journal of Medicinal Chemistry. [Link]
-
Lynch, B. A., et al. (1997). "19F NMR Studies of the Hydration of Trifluoromethyl Ketones." Journal of the American Chemical Society. [Link]
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The Synthetic Versatility of α-Bromo Fluorinated Ketones: A Technical Guide for Strategic Application
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, imparting profound effects on a compound's physicochemical and pharmacological properties.[1][2] Within the vast toolkit of fluorination chemistry, α-bromo fluorinated ketones have emerged as exceptionally versatile and highly reactive intermediates. This guide provides an in-depth technical exploration of the core reactivity principles of these synthons, offering researchers, medicinal chemists, and process development scientists a comprehensive understanding of their synthetic potential. We will delve into the nuanced interplay of electronic and steric effects that govern their reactivity in nucleophilic substitutions, enolate-based transformations, and radical reactions, providing field-proven insights and detailed experimental protocols to empower their effective application in the synthesis of complex molecular architectures.
Introduction: The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine atoms into organic molecules can dramatically alter their lipophilicity, metabolic stability, and binding affinity for biological targets.[1] Consequently, the development of synthetic methodologies for the efficient and selective incorporation of fluorine has become a paramount objective in medicinal chemistry. α-Bromo fluorinated ketones represent a class of building blocks that offer a powerful entry point for the construction of fluorinated scaffolds. The presence of the electron-withdrawing fluorine atom(s) and the adjacent carbonyl group significantly activates the α-carbon towards a variety of chemical transformations, making these compounds highly valuable for forging new carbon-carbon and carbon-heteroatom bonds.
The Unique Reactivity Profile of α-Bromo Fluorinated Ketones
The reactivity of α-bromo fluorinated ketones is dominated by the synergistic electronic effects of the bromine, fluorine, and carbonyl functionalities. The high electronegativity of the fluorine atom(s) enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-proton (if present). The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This combination of features makes these molecules susceptible to a range of transformations that are often challenging with their non-fluorinated counterparts.
Nucleophilic Substitution Reactions: A Gateway to Diverse Functionality
The α-carbon of bromo fluorinated ketones is a potent electrophilic site, readily undergoing SN2 reactions with a wide array of nucleophiles.[1] This reactivity is the foundation for constructing a diverse range of molecular frameworks.
-
Mechanism: The reaction typically proceeds via a classic SN2 pathway, where the nucleophile attacks the carbon bearing the bromine, leading to inversion of stereochemistry if the carbon is chiral. The presence of the α-fluorine atom can influence the reaction rate, and in some cases, an SN1 mechanism involving a carbocation intermediate may be operative, particularly with tertiary alkyl bromides.[3]
-
Causality of Experimental Choices: The choice of solvent and base is critical for successful nucleophilic substitution. Aprotic polar solvents like DMF or acetonitrile are often preferred to solvate the nucleophile without interfering with the reaction. The choice of base depends on the pKa of the nucleophile and the desired reaction conditions. For weaker nucleophiles, a stronger, non-nucleophilic base may be required to facilitate the reaction.
Experimental Protocol: General Procedure for Nucleophilic Substitution of an α-Bromo Fluorinated Ketone
-
Reagent Preparation: Dissolve the α-bromo fluorinated ketone (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., acetonitrile, DMF) under an inert atmosphere (e.g., nitrogen, argon).
-
Nucleophile Addition: Add the nucleophile (1.1 - 2.0 eq) to the solution. If the nucleophile is a salt, it can be added directly. If it is a neutral species, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be required.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile and substrate). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Reformatsky Reaction: Constructing β-Hydroxy Esters
The Reformatsky reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[4][5][6] This reaction can be effectively applied to α-bromo fluorinated ketones, providing access to valuable β-hydroxy-α-fluoro-α-bromo esters, which are versatile synthetic intermediates.
-
Mechanism: The reaction initiates with the oxidative addition of zinc to the carbon-bromine bond of the α-bromo fluorinated ketone, forming an organozinc reagent known as a Reformatsky enolate.[4][5] This enolate is less reactive than lithium or Grignard reagents, which prevents self-condensation.[4] The Reformatsky enolate then adds to the carbonyl group of an aldehyde or another ketone to form a β-hydroxy ester after acidic workup.[6][7]
-
Causality of Experimental Choices: The activation of zinc is crucial for the success of the Reformatsky reaction.[5] Various methods, such as treatment with iodine, acid washing, or using Rieke zinc, can be employed to increase the surface area and reactivity of the zinc metal. The choice of solvent, typically an ether like THF or diethyl ether, is important for stabilizing the organozinc intermediate.
Experimental Protocol: Reformatsky Reaction with an α-Bromo Fluorinated Ketone
-
Zinc Activation: In a flame-dried flask under an inert atmosphere, add zinc dust (2.0 eq) and a crystal of iodine. Heat the flask gently until the iodine vapor is visible, then cool to room temperature.
-
Reagent Addition: Add anhydrous THF to the activated zinc. To this suspension, add a solution of the α-bromo fluorinated ketone (1.0 eq) and an aldehyde or ketone (1.0 eq) in THF dropwise.
-
Reaction Progression: The reaction is often exothermic and may require cooling to maintain a controlled temperature. Stir the mixture at room temperature or gentle reflux until the starting materials are consumed (monitored by TLC or GC-MS).
-
Quenching and Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Filter the mixture through a pad of celite and wash with ethyl acetate. Separate the aqueous and organic layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting β-hydroxy ester by flash column chromatography.
Synthesis of α-Bromo Fluorinated Ketones
The availability of α-bromo fluorinated ketones is a prerequisite for their application in synthesis. Several methods have been developed for their preparation, with the choice of method depending on the specific substrate and desired scale.
Direct Bromination of Fluorinated Ketones
The most direct approach involves the α-bromination of a pre-existing fluorinated ketone. This can be achieved using various brominating agents under acidic or radical conditions.
-
Acid-Catalyzed Bromination: In the presence of an acid catalyst, the fluorinated ketone can tautomerize to its enol form, which then reacts with an electrophilic bromine source like Br₂ or N-bromosuccinimide (NBS).[8][9]
-
Radical Bromination: Free radical bromination using NBS and a radical initiator like AIBN or light can also be effective, particularly for substrates that are sensitive to acidic conditions.
Data Presentation: Comparison of Bromination Methods for Fluorinated Ketones
| Brominating Agent | Catalyst/Initiator | Typical Solvent | Advantages | Disadvantages |
| Br₂ | Acetic Acid, HBr | Acetic Acid, Dioxane | Readily available, inexpensive | Corrosive, generates HBr byproduct |
| N-Bromosuccinimide (NBS) | H⁺, Light, AIBN | CCl₄, CH₂Cl₂ | Solid, easier to handle | More expensive than Br₂ |
| H₂O₂-HBr | None | Dioxane, Water | In situ generation of Br₂, "green" | Can lead to over-bromination |
Applications in Medicinal Chemistry and Drug Development
The unique reactivity of α-bromo fluorinated ketones makes them highly valuable in the synthesis of pharmaceutically relevant compounds.
Enzyme Inhibition
Peptidyl fluoromethyl ketones are a prominent class of compounds that utilize the reactivity of the α-fluorinated ketone moiety to act as potent and selective inhibitors of serine and cysteine proteases.[10][11][12] The electrophilic carbonyl carbon reacts with a nucleophilic residue (e.g., serine or cysteine) in the active site of the enzyme, forming a stable covalent adduct and thereby inhibiting its activity.[10] This has led to their investigation as therapeutic agents for a range of diseases, including cancer and viral infections.[11][12]
Visualization of Key Concepts
Reaction Pathways of α-Bromo Fluorinated Ketones
Caption: Key reaction pathways for α-bromo fluorinated ketones.
Experimental Workflow for Nucleophilic Substitution
Caption: Step-by-step workflow for a typical nucleophilic substitution.
Conclusion and Future Outlook
α-Bromo fluorinated ketones are powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, stemming from the interplay of the bromine, fluorine, and carbonyl groups, enable a wide range of chemical transformations with a high degree of predictability and control. As the demand for novel fluorinated molecules in drug discovery and materials science continues to grow, the development of new synthetic methods utilizing these valuable intermediates will undoubtedly remain an active and fruitful area of research. This guide has provided a foundational understanding of their reactivity and practical application, empowering chemists to leverage their full synthetic potential.
References
- Expert Insights: Using Fluoroaromatic Ketones in Chemical Research. (2026-01-30). Google Cloud.
-
Reformatsky reaction - Wikipedia. Wikipedia. Retrieved from [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020-09-01). MDPI. Retrieved from [Link]
-
Reformatsky reaction, promising mechanism, and application - Chemistry Notes. (2022-02-04). Chemistry Notes. Retrieved from [Link]
-
Nucleophilic substitution reactions with fluoride. - ResearchGate. ResearchGate. Retrieved from [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03085K. (2024-06-13). RSC Publishing. Retrieved from [Link]
-
Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria. University of Pretoria. Retrieved from [Link]
-
α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing. Retrieved from [Link]
-
Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]
-
(PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2015-05-30). ResearchGate. Retrieved from [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed. (2020-09-03). PubMed. Retrieved from [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - MDPI. MDPI. Retrieved from [Link]
-
Synthesis of α-Bromoketones | Journal of the American Chemical Society. Journal of the American Chemical Society. Retrieved from [Link]
-
Reformatsky Reaction | NROChemistry. NROChemistry. Retrieved from [Link]
- CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method - Google Patents. Google Patents.
-
Aldehydes and ketones react with α-brome esters and zinc to yield - Testbook. (2024-08-23). Testbook. Retrieved from [Link]
-
What is a Reformatsky reaction? - Quora. (2017-06-23). Quora. Retrieved from [Link]
-
Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF - ResearchGate. (2025-08-06). ResearchGate. Retrieved from [Link]
-
Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes - NIH. National Institutes of Health. Retrieved from [Link]
-
Cycloaddition reactions of 3-fluorobutenone - ResearchGate. (2025-08-05). ResearchGate. Retrieved from [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace. SciSpace. Retrieved from [Link]
-
Synthetic Access to Aromatic α-Haloketones - PMC - NIH. National Institutes of Health. Retrieved from [Link]
-
Applications of Fluorine in Medicinal Chemistry - ACS Publications. ACS Publications. Retrieved from [Link]
-
Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? - ResearchGate. ResearchGate. Retrieved from [Link]
-
Nucleophilic substitution reactions of α-haloketones : a computational study - UPSpace. UPSpace. Retrieved from [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023-01-29). Chemistry LibreTexts. Retrieved from [Link]
-
Chapter 11 Free Radical Substitution and Addition Reactions - Organic Chemistry. University of Illinois Chicago. Retrieved from [Link]
-
Halogenation Of Ketones via Enols - Master Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases - ResearchGate. (2021-08-06). ResearchGate. Retrieved from [Link]
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3-Bromo-1,1,1-trifluoro-hexan-2-one safety data sheet (SDS) and hazards
An In-Depth Technical Guide to the Safety and Hazards of 3-Bromo-1,1,1-trifluoro-hexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a halogenated ketone of significant interest in synthetic chemistry and drug development. Its unique structural features, namely the trifluoromethyl group and the alpha-bromo substituent, impart a high degree of reactivity, making it a valuable synthetic intermediate. However, this reactivity is also the source of considerable hazards. This guide provides a comprehensive overview of the safety data and hazards associated with this compound, drawing on information from structurally similar molecules and the fundamental principles of organic chemistry. The primary hazards include high flammability, severe skin and eye corrosivity, and significant toxicity upon inhalation or ingestion. A thorough understanding of these risks and the implementation of stringent safety protocols are paramount for the safe handling and utilization of this compound in a research setting.
Hazard Identification and Classification
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement | Signal Word |
| Flammable Liquids | 2 | Highly flammable liquid and vapor.[1][2] | Danger |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[1][2] | Danger |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[1][2] | Danger |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[2][3] | Warning |
Hazard Pictograms (Inferred)
The Chemical Basis of Reactivity and Hazards
The hazardous nature of this compound is a direct consequence of its molecular structure. The interplay between the trifluoromethyl group and the alpha-bromo substituent creates a highly reactive electrophilic center.
The Trifluoromethyl Effect
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound impact on the adjacent carbonyl group, polarizing the C=O bond and rendering the carbonyl carbon exceptionally electrophilic.[4] This heightened electrophilicity makes trifluoromethyl ketones (TFMKs) highly susceptible to nucleophilic attack.[4][5] A key consequence of this is their tendency to form stable gem-diol hydrates in the presence of water, a property not typically observed in non-fluorinated ketones.[4] This hydrate can act as a transition-state analog, contributing to the biological activity and toxicity of TFMKs by inhibiting enzymes such as carboxylesterases.[5]
Caption: A step-by-step workflow for the safe handling of this compound.
Conclusion
This compound is a valuable reagent with significant potential in chemical synthesis and drug discovery. However, its inherent reactivity also makes it a hazardous substance that demands the utmost respect and caution. By understanding the chemical principles that govern its reactivity and by rigorously adhering to the safety protocols outlined in this guide, researchers can mitigate the risks and safely harness the synthetic utility of this compound.
References
- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. Benchchem.
- Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PMC.
- This compound | SCBT. Santa Cruz Biotechnology.
- Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
- SAFETY DATA SHEET. Fisher Scientific.
- 3-Bromo-1,1,1-trifluorobutan-2-one. PubChem.
- 3-Bromo-1,1,1-trifluoroacetone Safety Data Sheet. SynQuest Labs.
- Chemical Safety Data Sheet MSDS / SDS - 3-BROMO-1,1,1-TRIFLUOROPROPANE. ChemicalBook.
- 3-Bromo-1,1,1-trifluoroacetone 98 431-35-6. Sigma-Aldrich.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
- Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF 3 radicals in the presence of water. ResearchGate.
- SDS US - Kidde Technologies.
- SAFETY DATA SHEET. Airgas.
- 3-Bromo-1,1,1-trifluoroacetone, 97% 5 g | Buy Online | Thermo Scientific Chemicals.
- α-Bromoketone synthesis by bromination. Organic Chemistry Portal.
- An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones. Benchchem.
- Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. 3M.
- 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF. ResearchGate.
- Separation of Ketone and alpha Bromo ketone : r/Chempros. Reddit.
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- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Introduction of Trifluoromethyl Groups via Brominated Ketone Intermediates
[1]
Executive Summary: The -Halo Ketone Challenge
The incorporation of a trifluoromethyl (
This guide focuses on a robust, alternative disconnection: the nucleophilic trifluoromethylation of
While direct nucleophilic substitution (
Mechanistic Logic & Pathway Selection
The transformation relies on the unique reactivity of Cu(I)-
The Two Primary Pathways
| Feature | Path A: Cu-Mediated Nucleophilic Substitution | Path B: Radical Cross-Coupling (Photoredox) |
| Substrate | ||
| Key Reagent | Ligated | |
| Mechanism | Oxidative Addition / Reductive Elimination | Single Electron Transfer (SET) / Radical Recombination |
| Selectivity | High (Chemospecific for C-Br) | Moderate (Radical can abstract H or polymerize) |
| Scalability | High (Grushin Protocol) | Moderate (Photon flux limited) |
Pathway Visualization (DOT Diagram)
Caption: Divergent pathways for installing trifluoromethyl groups via brominated ketone intermediates. Path A is preferred for direct substitution.
Protocol A: The Grushin Method (Copper-Mediated)
This protocol is based on the breakthrough reported by Novák, Lishchynskyi, and Grushin (J. Am. Chem. Soc.[1] 2012), which demonstrated the first high-yield nucleophilic trifluoromethylation of
The Reagent System
While Grushin's original work utilized fluoroform (
Active Species:
Step-by-Step Experimental Workflow
Reagents:
-
Substrate:
-Bromo ketone (1.0 equiv) -
Cu Source: CuI (1.0–1.2 equiv) or pre-formed
-
Source:
(Ruppert-Prakash reagent) (1.2–1.5 equiv) -
Activator: CsF or KF (1.2–1.5 equiv)
-
Solvent: DMF or NMP (Dry, degassed)
-
Temperature:
to Room Temperature (RT)
Protocol:
-
Preparation of Cu-
Species (In-situ):-
In a glovebox or under strictly inert atmosphere (
/Ar), charge a flame-dried Schlenk flask with CuI (1.2 equiv) and CsF (1.2 equiv). -
Add anhydrous DMF/NMP. Stir for 10 minutes to ensure dispersion.
-
Slowly add
(1.2 equiv) at . The solution will typically turn dark red/brown, indicating the formation of the species. -
Critical Check: Allow this species to form for 20–30 minutes. Premature addition of substrate can lead to direct reaction with
(O-silylation).
-
-
Substrate Addition:
-
Dissolve the
-bromo ketone (1.0 equiv) in a minimal amount of the same dry solvent. -
Add the substrate solution dropwise to the Cu-
mixture at .
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to RT. Stir for 2–12 hours.
-
Monitor via
NMR. The product signal typically appears around -60 to -70 ppm (doublet or multiplet depending on -protons). -
Self-Validating Step: If the signal at -20 ppm (Cu-
) persists and no product forms, heat to . If (-78 ppm) is observed, the system is too "wet" (protonation of anion).
-
-
Workup:
-
Quench with saturated aqueous
(to sequester copper). -
Extract with
or EtOAc. -
Note:
- ketones can be hydrate-formers. If the NMR shows a shift, consider that the ketone might exist as a gem-diol in the presence of water.
-
Reaction Mechanism (Graphviz)
The mechanism involves the formation of a cuprate complex followed by oxidative addition.[2]
Caption: Cu(I)/Cu(III) redox cycle facilitating the transfer of the trifluoromethyl group to the alpha-carbon.
Troubleshooting & Optimization Matrix
The following table synthesizes common failure modes and corrective actions based on kinetic data and literature precedents.
| Observation | Diagnosis | Corrective Action |
| Recovery of Starting Material | Cu- | Switch ligand to 1,10-phenanthroline (phen) to stabilize Cu species. Increase temp to |
| Formation of Silyl Enol Ether | Direct reaction of | Ensure Cu- |
| Formation of | Protonation of | Strictly dry solvents (molecular sieves). Use excess reagent (2.0 equiv). |
| Formation of Epoxide | Carbene insertion or uncontrolled nucleophilic attack. | Lower temperature to |
Alternative Approach: Photoredox Catalysis[5]
For substrates sensitive to the basic/nucleophilic conditions of the Copper method, a Radical Polar Crossover (RPC) approach is viable.
-
Concept: An
-bromo ketone acts as a radical precursor.[3] However, to install a group, one typically reverses the logic: Use a Bromotrifluoroacetone reagent to react with an alkene, effectively synthesizing the - ketone framework from scratch. -
Direct Replacement: Recent advances (e.g., MacMillan, Stephenson) utilize photoredox catalysts (
) to generate radicals (from or similar) which can recombine with enol-derived radicals. -
Recommendation: Use the Copper method (Section 3) for modifying existing ketones. Use Photoredox for building ketones from alkenes.[4]
References
-
Novák, P., Lishchynskyi, A., & Grushin, V. V. (2012).[1] Trifluoromethylation of
-haloketones. Journal of the American Chemical Society, 134(39), 16167-16170.[1] [Link] -
Weng, Z., He, W., Chen, C., Lee, R., Tan, D., Lai, Z., ... & Huang, K. W. (2013). An air-stable copper reagent for nucleophilic trifluoromethylation of aryl halides. Angewandte Chemie International Edition, 52(20), 5342-5345. [Link]
-
Lishchynskyi, A., Novák, P., & Grushin, V. V. (2013).
-Halo Ketones with the "Ligandless" CuCF3 Reagent. European Journal of Organic Chemistry, 2013(24), 5306-5311. [Link] -
Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic trifluoromethylation with metal complexes. Chemical Reviews, 111(8), 4475-4521. [Link]
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. (2009). Enantioselective
-trifluoromethylation of aldehydes via photoredox organocatalysis. Journal of the American Chemical Society, 131(31), 10875-10877. [Link]
Methodological & Application
Application Note: Synthesis of Trifluoromethyl-Substituted Heterocycles using Hexan-2-one
Abstract & Strategic Overview
The incorporation of trifluoromethyl (-CF₃) groups into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry.[1] The -CF₃ moiety significantly enhances metabolic stability by blocking oxidative sites (e.g., CYP450 metabolism) and increases lipophilicity, thereby improving membrane permeability and blood-brain barrier penetration.[2]
This Application Note details a robust, modular protocol for transforming hexan-2-one (methyl butyl ketone) into a versatile library of trifluoromethylated heterocycles. The strategy hinges on the regioselective Claisen condensation of hexan-2-one with ethyl trifluoroacetate to generate the key building block: 1,1,1-trifluoro-2,4-octanedione .[2] This 1,3-diketone intermediate serves as a "linchpin" electrophile for cyclocondensation with various dinucleophiles.
Key Advantages of this Protocol:
-
Cost-Efficiency: Utilizes hexan-2-one, an abundant industrial solvent, as the primary carbon scaffold.[2]
-
Divergency: Accesses three distinct heterocyclic classes (pyrazoles, isoxazoles, pyrimidines) from a single intermediate.
-
Scalability: The protocols are designed for milligram-to-gram scale translation.[2]
Mechanistic Pathway & Logic[1]
The synthesis proceeds via two distinct phases:[3][4][5]
-
Activation: Conversion of hexan-2-one to a reactive 1,3-diketone via Claisen condensation.[2]
-
Cyclization: Condensation with bis-nucleophiles (Hydrazine, Hydroxylamine, Guanidine).[2]
Regioselectivity in Claisen Condensation
Hexan-2-one is an asymmetrical ketone with two enolizable positions: the methyl group (C1) and the methylene group (C3).
-
Kinetic & Thermodynamic Control: Under standard alkoxide base conditions (e.g., NaOMe), deprotonation occurs preferentially at the less substituted methyl position (C1) due to lower steric hindrance and the formation of a more stable enolate.
-
Electrophile: Ethyl trifluoroacetate (ETFA) acts as the trifluoroacetylating agent.
-
Result: The exclusive formation of 1,1,1-trifluoro-2,4-octanedione, avoiding the branched isomer at C3.[2]
Electronic Bias in Cyclization
The resulting 1,3-diketone is unsymmetrical.[2] The carbonyl adjacent to the -CF₃ group (C2) is highly electron-deficient due to the strong inductive effect (-I) of the fluorine atoms. However, it also exists largely as the enol/enolate in solution.
-
Nucleophilic Attack: In cyclizations with unsymmetrical dinucleophiles (e.g., methylhydrazine), the initial attack is governed by the interplay of steric bulk and electrophilicity. The hydrazine -NH₂ usually attacks the C4 carbonyl (adjacent to the butyl chain) first, or the reaction is driven by the formation of the thermodynamically stable isomer where the -CF₃ group ends up at the 3-position of the pyrazole ring.
Experimental Protocols
Protocol A: Synthesis of 1,1,1-Trifluoro-2,4-octanedione (The Scaffold)[1]
Objective: To functionalize hexan-2-one with a trifluoroacetyl group.
Reagents:
-
Hexan-2-one (10.0 mmol, 1.00 g)[2]
-
Ethyl Trifluoroacetate (ETFA) (12.0 mmol, 1.70 g)
-
Sodium Methoxide (NaOMe) (12.0 mmol, 25% wt in MeOH or solid)
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or MTBE.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Base Addition: Charge the flask with NaOMe (0.65 g solid, 12 mmol) and anhydrous Et₂O (15 mL). Cool to 0 °C in an ice bath.
-
Ester Addition: Add Ethyl Trifluoroacetate (1.70 g) dropwise over 5 minutes. The mixture may turn slightly yellow.
-
Ketone Addition: Add Hexan-2-one (1.00 g) dropwise over 10 minutes.
-
Note: Slow addition prevents self-condensation of the ketone, although methyl ketones are generally resistant to self-aldol under these specific conditions compared to aldehydes.[2]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 16 hours. A precipitate (the sodium enolate) will form.
-
Workup:
-
Purification: Concentrate in vacuo. The residue is typically pure enough for the next step (>95% purity). If necessary, purify via vacuum distillation (bp approx. 60-65 °C at 10 mmHg).[2]
-
Yield Expectation: 75-85% as a clear, colorless oil.[2]
-
Protocol B: Synthesis of 3-(Trifluoromethyl)-5-butyl-1H-pyrazole[1]
Objective: Cyclocondensation with hydrazine.
Reagents:
-
1,1,1-Trifluoro-2,4-octanedione (2.0 mmol, 392 mg)[2]
-
Hydrazine Hydrate (64% in water) (2.4 mmol, 120 mg)
-
Solvent: Ethanol (EtOH) (5 mL)
Step-by-Step Procedure:
-
Dissolution: Dissolve the diketone (392 mg) in EtOH (5 mL) in a reaction vial.
-
Addition: Add Hydrazine Hydrate dropwise at room temperature. The reaction is exothermic; mild cooling may be required on larger scales.
-
Reflux: Heat the mixture to reflux (80 °C) for 2 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting diketone spot should disappear.
-
Isolation:
Protocol C: Synthesis of 4-(Trifluoromethyl)-6-butyl-pyrimidin-2-amine[1]
Objective: Cyclocondensation with guanidine to form a pyrimidine core.
Reagents:
-
1,1,1-Trifluoro-2,4-octanedione (2.0 mmol)[2]
-
Guanidine Carbonate (1.1 mmol) (Equivalent to 2.2 mmol guanidine base)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Solvent: Acetonitrile (MeCN) or Ethanol.
Step-by-Step Procedure:
-
Mix: Combine Guanidine Carbonate and K₂CO₃ in MeCN (10 mL). Stir for 15 minutes.
-
Add Scaffold: Add the diketone (392 mg) to the suspension.
-
Heat: Reflux at 80 °C for 8–12 hours.
-
Workup:
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways from Hexan-2-one.
Figure 1: Divergent synthesis pathways transforming Hexan-2-one into three distinct trifluoromethylated heterocyclic classes.[2][1][7][8][9][10][11][12][13][14][15]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete enolization or moisture contamination.[2] | Ensure NaOMe is fresh and dry. Use strictly anhydrous solvents.[2] Increase reaction time to 24h. |
| Regioisomers (Pyrazoles) | Use of substituted hydrazines (e.g., Methylhydrazine). | With |
| Solidification Failure | Product is an oil or amorphous solid. | Triturate the crude oil with cold pentane or hexanes. Scratch the flask wall to induce nucleation. |
| Incomplete Cyclization | Reaction temperature too low. | Ensure vigorous reflux.[2] For pyrimidines, switch solvent to n-Butanol (bp 117 °C) if MeCN (bp 82 °C) is insufficient. |
References
-
Sloop, J. C. (2013).[2] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
-
ChemicalBook. (n.d.). Synthesis of 3-Methyl-5-(trifluoromethyl)pyrazole.
-
Alkhaibari, I. S., et al. (2021).[2][14] Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules (MDPI).
-
Menon, G., et al. (2025).[2] Synthesis of Trifluoromethyl Heterocyclic Compounds. ResearchGate.
-
EPA Substance Registry. (n.d.). 2,4-Octanedione, 1,1,1-trifluoro-7-methyl-.[2][9]
Sources
- 1. pubs.aip.org [pubs.aip.org]
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- 4. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(TRIFLUOROMETHYL)-5-P-TOLYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Detailed Protocol for the Synthesis of 4-Propyl-2-amino-5-(trifluoromethyl)thiazole via Hantzsch Cyclization
Abstract and Introduction
Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry, with the inclusion of fluorine atoms often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The thiazole ring, in particular, is a privileged scaffold found in numerous pharmaceuticals, including antibiotics and anti-HIV drugs.[3] This application note provides a comprehensive, field-proven protocol for the synthesis of a novel fluorinated thiazole, 4-propyl-2-amino-5-(trifluoromethyl)thiazole, starting from the α-haloketone, 3-Bromo-1,1,1-trifluoro-hexan-2-one.
The core of this synthesis is the Hantzsch thiazole synthesis, a robust and high-yielding reaction first described in 1887.[4][5] This method involves the condensation of an α-haloketone with a thioamide.[6] Here, we will react this compound with thiourea. The powerful electron-withdrawing nature of the trifluoromethyl (CF3) group significantly activates the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack and facilitating the key cyclization step. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical safety considerations.
Scientific Principles: The Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis is a classic condensation reaction that proceeds through a well-established multi-step pathway.[4] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide (thiourea in this protocol) acting as a potent nucleophile. It attacks the α-carbon bearing the bromine atom in this compound, displacing the bromide ion in a standard SN2 reaction.[7] This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the highly electrophilic carbonyl carbon. The electrophilicity of this carbon is significantly enhanced by the adjacent CF3 group. This attack forms a five-membered heterocyclic intermediate, a thiazoline derivative.[8][9]
-
Dehydration and Tautomerization: The reaction is driven to completion by the elimination of a water molecule (dehydration) from the thiazoline intermediate. This step results in the formation of the aromatic thiazole ring, which is the thermodynamic sink of the reaction.[7] The final product is initially formed as its hydrobromide salt, which is typically neutralized in the workup step to yield the free base.
The overall transformation is highly efficient due to the formation of the stable, aromatic thiazole product.[7]
Figure 1: The reaction mechanism for the Hantzsch synthesis of the target thiazole.
Mandatory Safety Protocols
WARNING: α-Haloketones, especially fluorinated ones, are potent lachrymators and are toxic. They should be handled with extreme caution in a well-ventilated chemical fume hood at all times.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.[10][11] An emergency eye wash and safety shower must be immediately accessible.[10]
-
Handling this compound: This reagent is corrosive and causes severe skin and eye irritation.[12][13] Avoid inhalation of vapors.[14] Use a syringe or cannula for transfers. In case of skin contact, wash immediately and thoroughly with soap and water.[11]
-
Waste Disposal: All waste, including contaminated vials, syringes, and solvents, must be disposed of in a designated halogenated waste container according to institutional guidelines.[13]
Experimental Protocol
This protocol details the synthesis on a 5 mmol scale. All glassware should be oven-dried before use.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | C6H8BrF3O | 249.03 | 5.0 | 1.25 g | 1.0 |
| Thiourea | CH4N2S | 76.12 | 7.5 | 0.57 g | 1.5 |
| Methanol (Anhydrous) | CH3OH | 32.04 | - | 15 mL | - |
| 5% Sodium Carbonate (aq) | Na2CO3 | 105.99 | - | 40 mL | - |
| Deionized Water | H2O | 18.02 | - | As needed | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.25 g, 5.0 mmol).
-
Causality Note: The reaction is performed under reflux to provide the necessary activation energy for the condensation and dehydration steps, ensuring a reasonable reaction rate.[7]
-
-
Reagent Addition: Add thiourea (0.57 g, 7.5 mmol) followed by anhydrous methanol (15 mL).
-
Causality Note: A slight excess of thiourea (1.5 eq) is used to ensure the complete consumption of the limiting α-haloketone. Methanol is an excellent solvent as it dissolves both reactants and has a suitable boiling point for reflux.[4]
-
-
Heating and Monitoring: Heat the mixture to reflux (approx. 65 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate / 50% hexanes). The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Once the starting ketone is consumed (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
Workup and Neutralization: Pour the cooled reaction mixture into a 250 mL beaker containing 40 mL of a 5% aqueous sodium carbonate solution. Stir the mixture for 15 minutes. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Drying and Purification: Spread the collected solid on a watch glass and allow it to air-dry. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water). Determine the mass of the dry product and calculate the percent yield.
Characterization and Data
The identity and purity of the synthesized 4-propyl-2-amino-5-(trifluoromethyl)thiazole should be confirmed using standard analytical techniques.
-
Expected Yield: >85%
-
Appearance: Off-white to pale yellow solid.
-
1H NMR: Expect signals for the propyl group (triplet, sextet, triplet), and a broad singlet for the -NH2 protons which is exchangeable with D2O.
-
19F NMR: A sharp singlet for the -CF3 group.[1]
-
13C NMR: Expect characteristic signals for the thiazole ring carbons, the propyl chain, and a quartet for the CF3 carbon due to C-F coupling.[1]
-
Mass Spectrometry (HRMS): Calculate the expected exact mass for C7H9F3N2S [M+H]+ and compare it with the experimental value.
Visualized Experimental Workflow
The following diagram outlines the complete process from initial setup to final analysis.
Figure 2: Step-by-step experimental workflow for the synthesis and analysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | 1. Inactive starting material. 2. Insufficient heating/reaction time. 3. Reaction not gone to completion. | 1. Check the purity of the α-haloketone. 2. Ensure proper reflux temperature and extend reaction time. 3. Confirm full consumption of starting material via TLC before workup. |
| Oily Product / No Precipitation | 1. Insufficient neutralization. 2. Product is soluble in the workup mixture. | 1. Check the pH of the aqueous layer; add more base if necessary. 2. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. |
| Impure Product | 1. Incomplete washing of salts. 2. Side reactions. | 1. Wash the filter cake more thoroughly with cold water. 2. Purify the crude product by recrystallization or column chromatography. |
Conclusion
This application note details a reliable and efficient protocol for the synthesis of 4-propyl-2-amino-5-(trifluoromethyl)thiazole using the Hantzsch thiazole synthesis. By leveraging the reactivity of this compound, this method provides straightforward access to a valuable fluorinated heterocyclic building block. The provided mechanistic insights, detailed procedural steps, and safety guidelines are intended to empower researchers in drug discovery and chemical synthesis to confidently produce this and related fluorinated thiazoles for further investigation.
References
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Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC. (2023). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis of 2,4-disubstituted thiazoles. (2020). ResearchGate. [Link]
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Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? (2023). Beilstein Journals. [Link]
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Synthesis of a series of 2,4-disubtituted thiazoles from readily... (2017). ResearchGate. [Link]
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Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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2-amino-4-(trifluoromethyl)thiazole. SpectraBase. [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega. [Link]
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Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). (2018). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry. [Link]
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α-Halo ketone. Wikipedia. [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). PMC. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1982). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). ResearchGate. [Link]
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. (2023). ChemRxiv. [Link]
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Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2011). Scientific Research Publishing. [Link]
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(PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2023). ResearchGate. [Link]
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Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. (1954). Journal of the American Chemical Society. [Link]
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Hantzsch Thiazole Synthesis. SynArchive. [Link]
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Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. (2022). Molecules. [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. (2018). ResearchGate. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega. [Link]
-
Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2011). Scientific Research Publishing. [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022). International Journal of Molecular Sciences. [Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2006). PMC. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
-
1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. (2018). ACS Omega. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2015). Materials. [Link]
-
Chemoselective Synthesis of Fluorinated 1,3-Thiazines via Sonication-Assisted [3 + 3] Annulation of Thioamides and α-CF3 Styrene. (2018). ResearchGate. [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromo-1,1,1-trifluoro-hexan-2-one
Introduction: Unlocking the Synthetic Potential of a Versatile Fluorinated Building Block
3-Bromo-1,1,1-trifluoro-hexan-2-one is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and drug discovery. The convergence of three key structural motifs—a reactive α-bromine atom, a strongly electrophilic ketone, and a lipophilic trifluoromethyl group—renders this molecule a potent building block for the construction of complex molecular architectures. The profound electron-withdrawing nature of the trifluoromethyl group dramatically enhances the electrophilicity of the adjacent carbonyl carbon and polarizes the C-Br bond, making the α-carbon exceptionally susceptible to nucleophilic attack.[1][2] This heightened reactivity, however, necessitates a nuanced understanding of the competing reaction pathways to achieve desired synthetic outcomes.
This comprehensive guide provides detailed application notes and experimentally validated protocols for the nucleophilic substitution reactions of this compound. We will delve into the mechanistic underpinnings of these transformations, explore the scope of suitable nucleophiles, and address the potential for competing side reactions, most notably the Favorskii rearrangement. The protocols provided herein are designed to be robust and reproducible, empowering researchers to confidently employ this versatile building block in their synthetic endeavors. The incorporation of trifluoromethyl groups is a well-established strategy in modern drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[3][4]
Chemical Reactivity Landscape: A Tale of Two Pathways
The reactivity of this compound is dominated by the interplay between two primary mechanistic pathways: direct nucleophilic substitution (typically SN2) and the Favorskii rearrangement. The choice of nucleophile and reaction conditions dictates the predominant pathway.
1. Direct Nucleophilic Substitution (SN2 Pathway):
With weakly basic nucleophiles, the reaction typically proceeds via a direct SN2 mechanism.[5] The nucleophile attacks the electrophilic α-carbon, displacing the bromide leaving group in a concerted fashion. This pathway leads to the direct incorporation of the nucleophile at the α-position, yielding a variety of functionalized trifluoromethyl ketones. The strong inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack compared to a standard alkyl halide.[6]
Diagram: SN2 Reaction Pathway
Caption: Generalized SN2 pathway for the reaction of this compound with a nucleophile.
2. The Favorskii Rearrangement:
In the presence of strong, sterically unhindered bases (e.g., alkoxides, hydroxides), the Favorskii rearrangement becomes a significant competing, and often dominant, reaction pathway.[7][8][9] This rearrangement is initiated by the deprotonation of the α'-proton (on the carbon adjacent to the carbonyl on the opposite side of the bromine). The resulting enolate then undergoes an intramolecular SN2 reaction to form a transient cyclopropanone intermediate. Subsequent nucleophilic attack on the cyclopropanone carbonyl, followed by ring-opening, leads to a rearranged carboxylic acid derivative (ester, amide, or carboxylate).[6][10] The regioselectivity of the ring-opening is governed by the formation of the more stable carbanion.
Diagram: Favorskii Rearrangement Pathway
Caption: The Favorskii rearrangement pathway, a common side reaction with strong bases.
Application Notes and Protocols
The following sections provide detailed protocols for the nucleophilic substitution of this compound with various classes of nucleophiles. It is crucial to select the appropriate reaction conditions to favor the desired SN2 pathway and minimize the Favorskii rearrangement.
Reaction with Thiol Nucleophiles: Synthesis of α-Thioether Trifluoromethyl Ketones
The reaction of this compound with thiols is a robust method for the synthesis of α-thioether trifluoromethyl ketones. These products are valuable intermediates, for instance, in the development of enzyme inhibitors.[11] Thiols are generally excellent nucleophiles and their relatively low basicity disfavors the Favorskii rearrangement.
Protocol 1: General Procedure for the Synthesis of α-Thioether Trifluoromethyl Ketones
This protocol is adapted from the synthesis of heterocyclic derivatives of 3-substituted-1,1,1-trifluoro-2-propanones.[11]
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl thiol, heterocyclic thiol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the thiol nucleophile (1.0 eq.).
-
Dissolve the thiol in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (1.1 eq.) portion-wise to the stirred solution. For liquid bases like triethylamine, it can be added via syringe.
-
After stirring for 15 minutes at 0 °C, add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF or MeCN | Aprotic solvents favor SN2 reactions. |
| Base | Et₃N or K₂CO₃ | A mild, non-nucleophilic base is used to deprotonate the thiol without promoting the Favorskii rearrangement. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any exothermicity, while room temperature is generally sufficient for the reaction to proceed to completion. |
| Stoichiometry | Slight excess of the bromo-ketone | To ensure complete consumption of the often more valuable thiol nucleophile. |
Reaction with Amine Nucleophiles: Synthesis of α-Amino Trifluoromethyl Ketones
The direct reaction of this compound with primary or secondary amines can be complex. Amines are both nucleophilic and basic, which can lead to a mixture of the desired α-amino ketone and products from the Favorskii rearrangement. Furthermore, over-alkylation of the amine can occur.[2] A more controlled approach involves the in-situ generation of the α-bromo ketone followed by nucleophilic attack, or a copper-catalyzed α-amination of the corresponding ketone.
Protocol 2: Copper-Catalyzed α-Amination
This protocol provides an alternative to direct substitution and is based on the copper-catalyzed α-amination of ketones.
Materials:
-
1,1,1-Trifluoro-hexan-2-one (as the precursor to the bromo-ketone, or direct use of the bromo-ketone)
-
Amine nucleophile (primary or secondary)
-
Copper(II) Bromide (CuBr₂) (catalytic amount, e.g., 10 mol%)
-
Solvent (e.g., Dichloromethane (DCM), Toluene)
-
Oxygen source (ambient air is often sufficient)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction vessel, add 1,1,1-trifluoro-hexan-2-one (1.0 eq.), the amine nucleophile (1.2 eq.), and CuBr₂ (0.1 eq.).
-
Add the solvent to achieve a concentration of approximately 0.1-0.5 M.
-
Stir the reaction mixture at room temperature to 50 °C under an air atmosphere. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to remove the copper catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | CuBr₂ | Catalyzes the in-situ formation of the α-bromo ketone and facilitates the amination. |
| Amine Stoichiometry | Slight excess of the amine | To drive the reaction to completion. |
| Temperature | Room Temperature to 50 °C | Mild heating may be required to achieve a reasonable reaction rate. |
| Atmosphere | Air | Oxygen is required for the catalytic cycle to regenerate the active Cu(II) species. |
Reaction with Alcohol Nucleophiles: Synthesis of α-Alkoxy Trifluoromethyl Ketones
Alcohols are generally weaker nucleophiles than thiols and amines. Their reaction with this compound often requires the use of a base to generate the more nucleophilic alkoxide. However, strong bases can promote the Favorskii rearrangement. A careful choice of base and reaction conditions is therefore critical.
Protocol 3: Base-Mediated Synthesis of α-Alkoxy Trifluoromethyl Ketones
Materials:
-
This compound
-
Alcohol nucleophile (e.g., methanol, ethanol, benzyl alcohol)
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the alcohol (1.5 eq.) and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Carefully add the base (1.2 eq.) portion-wise. If using NaH, caution should be exercised due to the evolution of hydrogen gas.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction to stir at 0 °C to room temperature and monitor its progress.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Base | NaH or t-BuOK | A strong, non-nucleophilic base is required to generate the alkoxide. The use of a bulky base like t-BuOK may help to suppress the Favorskii rearrangement to some extent. |
| Temperature | Low temperature (0 °C) | To control the reactivity and minimize side reactions. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents are suitable for this type of reaction. |
| Work-up | Careful quenching | The reaction should be quenched at low temperature to avoid any unwanted side reactions during work-up. |
Troubleshooting and Considerations
-
Low Yields: If low yields of the desired SN2 product are obtained, consider lowering the reaction temperature, using a milder base, or changing the solvent.
-
Favorskii Rearrangement Products: If the Favorskii rearrangement is the major pathway, a less basic nucleophile or a non-basic reaction condition should be explored. For amine nucleophiles, the copper-catalyzed protocol is a good alternative. For alcohol nucleophiles, using a milder base or alternative activation methods for the alcohol could be beneficial.
-
Substrate Stability: this compound can be sensitive to strong bases and high temperatures. It is recommended to use it promptly after synthesis or purchase and to store it under refrigerated and anhydrous conditions.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of trifluoromethylated compounds. A thorough understanding of its reactivity, particularly the competition between SN2 and Favorskii rearrangement pathways, is paramount for its successful application. The protocols and guidelines presented in this document provide a solid foundation for researchers to harness the full synthetic potential of this valuable intermediate in their pursuit of novel molecules for drug discovery and development.
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NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
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Wikipedia. (2023, December 27). Favorskii rearrangement. Retrieved from [Link]
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JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]
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Chemguide. (n.d.). Amines as nucleophiles. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. Retrieved from [Link]
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ACS Publications. (2012). Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. Retrieved from [Link]
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MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
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RSC Publishing. (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]
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PubMed. (2022). Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]
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- 11. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Serine Proteases with Fluorinated Ketone Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the Catalytic Heart of Serine Proteases
Serine proteases represent one of the largest and most functionally diverse families of enzymes, playing critical roles in physiological processes ranging from digestion and blood coagulation to immunity and apoptosis. Their activity is tightly regulated, and dysregulation is implicated in a host of human diseases, including cancer, inflammatory disorders, and viral infections. This central role has made them a prime target for therapeutic intervention and biochemical investigation.
At the core of their catalytic machinery lies a highly conserved triad of amino acids: serine, histidine, and aspartate. The nucleophilic serine residue is the primary actor in the hydrolysis of peptide bonds. This application note provides a detailed guide to the functionalization of this active site serine using a powerful class of chemical tools: fluorinated ketone probes. These probes, particularly peptidyl fluoromethyl ketones (PFMKs), act as mechanism-based irreversible inhibitors, forming a stable covalent bond with the enzyme.[1][2][3] This functionalization allows for the specific labeling, detection, and quantification of active serine proteases, making these probes invaluable for activity-based protein profiling (ABPP), inhibitor screening, and understanding enzyme function in complex biological systems.
This guide will delve into the mechanistic underpinnings of this interaction, provide detailed protocols for the synthesis and application of these probes, and discuss methods for the characterization of the resulting enzyme-probe adducts.
The Chemistry of Covalent Inhibition: A Mechanistic Overview
The efficacy of fluorinated ketones as serine protease probes stems from their ability to act as transition-state analogues.[4][5] The catalytic cycle of a serine protease involves the formation of a transient tetrahedral intermediate. Fluorinated ketones are designed to mimic this high-energy state.
The introduction of electron-withdrawing fluorine atoms adjacent to the ketone carbonyl group significantly increases its electrophilicity.[1][2] This makes the carbonyl carbon highly susceptible to nucleophilic attack by the active site serine's hydroxyl group.[6]
The reaction proceeds through the formation of a stable hemiketal adduct, effectively trapping the enzyme in an inactive state.[4][7][8][9] The stability of this covalent linkage is a key feature of these probes, allowing for robust detection and analysis.
Diagram 1: Mechanism of Serine Protease Inhibition by a Peptidyl Fluoromethyl Ketone
Caption: Covalent modification of a serine protease by a fluoromethyl ketone probe.
Designing and Synthesizing Fluorinated Ketone Probes
The specificity of a peptidyl fluoromethyl ketone probe is largely determined by its peptide sequence, which should ideally mimic the preferred substrate of the target protease. The synthesis of these probes can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.[10][11][12][13]
SPPS offers a more streamlined approach for generating a variety of peptide sequences. A common strategy involves the synthesis of an amino acid-derived fluoromethyl ketone building block, which is then incorporated into the peptide chain.[10][12][13]
Key Synthetic Steps for a Generic Peptidyl Fluoromethyl Ketone:
-
Preparation of a Diazomethyl Ketone Precursor: This is typically achieved by activating the carboxylic acid of an N-protected amino acid or peptide, followed by reaction with diazomethane.[12][14]
-
Conversion to a Halomethyl Ketone: The diazomethyl ketone is then treated with an acid halide, such as hydrogen bromide or hydrogen chloride, to form the corresponding bromomethyl or chloromethyl ketone.[10][12][14]
-
Fluorination: The final step involves a halogen exchange reaction, where the bromine or chlorine is displaced by fluoride, often using a fluoride source like tetra-n-butylammonium fluoride (TBAF).[10][12]
Reporter tags, such as biotin or a fluorophore, can be incorporated into the peptide sequence to facilitate detection and isolation of the labeled protease.[15][16][17] These tags are typically added to the N-terminus of the peptide or on a side chain of an amino acid within the sequence.
Experimental Protocols
Protocol 1: Labeling of a Purified Serine Protease with a Fluorinated Ketone Probe
This protocol describes the general procedure for labeling a purified serine protease with a fluorinated ketone probe.
Materials:
-
Purified serine protease of interest
-
Fluorinated ketone probe (e.g., biotinylated peptidyl fluoromethyl ketone)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Streptavidin-HRP conjugate and chemiluminescent substrate
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified serine protease in the assay buffer at a concentration of 1-10 µM.
-
Probe Preparation: Prepare a stock solution of the fluorinated ketone probe in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the purified serine protease with the assay buffer to a final volume of 45 µL.
-
Add 5 µL of the fluorinated ketone probe stock solution to achieve the desired final concentration (typically a 10-100 fold molar excess over the enzyme).
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically for each enzyme-probe pair.
-
-
Quenching the Reaction: Stop the labeling reaction by adding an equal volume of 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Probe the membrane with a streptavidin-HRP conjugate to detect the biotinylated protease.
-
Visualize the labeled protease using a chemiluminescent substrate.
-
Diagram 2: Experimental Workflow for Serine Protease Labeling and Detection
Caption: Workflow for labeling a serine protease and subsequent detection.
Protocol 2: In-gel Fluorescence Scanning of Labeled Proteases
For probes containing a fluorescent tag, in-gel fluorescence scanning offers a direct method of visualization without the need for western blotting.
Materials:
-
Purified serine protease
-
Fluorescently-labeled fluorinated ketone probe
-
Assay buffer
-
Quenching solution
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Follow steps 1-4 of Protocol 1, using a fluorescently-labeled probe.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-gel Fluorescence Scanning:
-
Carefully remove the gel from the casting plates.
-
Wash the gel briefly with deionized water.
-
Place the gel on the imaging surface of a fluorescence gel scanner.
-
Scan the gel using the appropriate excitation and emission wavelengths for the fluorophore on the probe.
-
Characterization of the Enzyme-Probe Adduct
Confirmation of covalent modification and identification of the labeled residue can be achieved through mass spectrometry.
Mass Spectrometry Analysis
Intact Protein Mass Analysis:
-
Analysis of the intact protein before and after labeling can confirm the covalent addition of the probe by observing the expected mass shift.[18][19][20] This is a rapid method to screen for successful labeling.[18]
Peptide Mapping:
-
For more detailed analysis, the labeled protease can be digested with a sequence-specific protease (e.g., trypsin).
-
The resulting peptide mixture is then analyzed by LC-MS/MS.
-
The modified peptide containing the active site serine will show a mass increase corresponding to the mass of the fluorinated ketone probe.
-
MS/MS fragmentation of this peptide will confirm the site of modification.[21]
Kinetic Analysis of Irreversible Inhibition
The inhibitory potency of a fluorinated ketone probe is typically characterized by the second-order rate constant, kinact/KI, which reflects the efficiency of inactivation.[22] This can be determined by measuring the loss of enzyme activity over time at different inhibitor concentrations.
Table 1: Key Kinetic Parameters for Irreversible Inhibitors
| Parameter | Description |
| KI | The dissociation constant for the initial non-covalent enzyme-inhibitor complex. |
| kinact | The first-order rate constant for the inactivation of the enzyme at a saturating concentration of the inhibitor. |
| kinact/KI | The second-order rate constant for the inactivation of the enzyme, representing the overall efficiency of the inhibitor. |
A detailed kinetic analysis involves incubating the enzyme with various concentrations of the inhibitor and measuring the residual enzyme activity at different time points using a suitable substrate.[23][24][25][26]
Applications in Drug Discovery and Chemical Biology
The ability to specifically label and quantify active serine proteases has profound implications for both basic research and drug development.
-
Activity-Based Protein Profiling (ABPP): Fluorinated ketone probes are powerful tools for ABPP, enabling the identification and quantification of active serine proteases in complex biological samples such as cell lysates and tissues.[27][28][29][30]
-
Target Identification and Validation: These probes can be used to identify the cellular targets of novel serine protease inhibitors.
-
Inhibitor Screening: Competitive ABPP assays can be developed to screen for new and more potent serine protease inhibitors.
-
Imaging Protease Activity: Probes equipped with imaging agents (e.g., fluorophores for microscopy or radioisotopes for PET imaging) allow for the visualization of protease activity in living cells and organisms.[31][32][33][34]
Troubleshooting and Considerations
-
Probe Stability: Fluorinated ketone probes can be susceptible to hydrolysis. It is crucial to handle and store them appropriately, typically as stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C.
-
Non-specific Labeling: At high concentrations or with prolonged incubation times, some non-specific labeling may occur. Optimizing the probe concentration and incubation time is essential.
-
Enzyme Activity: Ensure that the target protease is active and in a buffer system that is compatible with both enzyme activity and probe stability.
Conclusion
Fluorinated ketone probes represent a versatile and powerful class of chemical tools for the functionalization of serine proteases. Their mechanism-based, covalent mode of action provides a robust means for the specific labeling, detection, and quantification of active enzymes. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize these probes in their studies of serine protease function and their role in health and disease.
References
-
Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC. (2020, November 28). National Center for Biotechnology Information. [Link]
-
An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Publishing. Royal Society of Chemistry. [Link]
-
Diisopropyl fluorophosphate - Wikipedia. Wikipedia. [Link]
-
A general solid phase method for the synthesis of sequence independent peptidyl-fluoromethyl ketones - RSC Publishing. (2012, April 3). Royal Society of Chemistry. [Link]
-
InterBioTech Diisopropyl fluorophosphate (DFP) - Interchim. Interchim. [Link]
-
An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - PMC. (2021, June 8). National Center for Biotechnology Information. [Link]
-
A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC. National Center for Biotechnology Information. [Link]
-
Analysis of kinetic data for irreversible enzyme inhibition - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Diisopropylfluorophosphonate - Oxford Reference. Oxford Reference. [Link]
-
Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed - NIH. National Center for Biotechnology Information. [Link]
-
Biotinylated FPR-chloromethylketone - CellSystems®. CellSystems. [Link]
-
A kinetic study of irreversible inhibition of an enzyme consumed in the reaction it catalyses. Application to the inhibition of th. Europe PMC. [Link]
-
Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest. ProQuest. [Link]
-
The serine protease inhibitor diisopropylfluorophosphate inhibits neutrophil NADPH-oxidase activity induced by the calcium ionophore ionomycin and serum opsonised yeast particles - PubMed. National Center for Biotechnology Information. [Link]
-
Quantifying tetrahedral adduct formation and stabilization in the cysteine and the serine proteases - PMC. National Center for Biotechnology Information. [Link]
-
Inactivation Kinetics, Irreversible Drug Discovery - Enzymlogic. Enzymlogic. [Link]
-
A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine | Biochemical Journal | Portland Press. (1991, August 1). Portland Press. [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - MDPI. (2020, September 3). MDPI. [Link]
-
Hemiacetal stabilization in a chymotrypsin inhibitor complex and the reactivity of the hydroxyl group of the catalytic serine residue of chymotrypsin - PubMed Central. National Center for Biotechnology Information. [Link]
-
Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases | Chemical Reviews. (2002, November 8). ACS Publications. [Link]
-
Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV. (1986, July 1). U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
Purification and MS analysis of serine protease inhibitors attached to... - ResearchGate. ResearchGate. [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020, September 1). ResearchGate. [Link]
-
Peptidyl Activity-Based Probes for Imaging Serine Proteases - Frontiers. (2021, April 29). Frontiers. [Link]
-
Phosphinate esters as novel warheads for activity-based probes targeting serine proteases. Royal Society of Chemistry. [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. National Center for Biotechnology Information. [Link]
-
Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PubMed. (2020, November 28). National Center for Biotechnology Information. [Link]
-
Inhibition of serine proteases by peptidyl fluoromethyl ketones. - Semantic Scholar. Semantic Scholar. [Link]
-
Phosphinate esters as novel warheads for activity-based probes targeting serine proteases. Lirias. [Link]
-
Inhibition of serine proteases by peptidyl fluoromethyl ketones | Biochemistry. (1986, July 1). ACS Publications. [Link]
-
Phosphinate Esters as Novel Warheads for Quenched Activity-Based Probes Targeting Serine Proteases - Lirias. Lirias. [Link]
-
Activity-Based Probes for Proteases Pave the Way to Theranostic Applications - PMC. National Center for Biotechnology Information. [Link]
-
"Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam - eGrove - University of Mississippi. (2020, January 1). University of Mississippi eGrove. [Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]
-
Chemical reagents for imaging serine proteases. (A) Fluorescent, (B)... - ResearchGate. ResearchGate. [Link]
-
High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed. (2015, December 16). National Center for Biotechnology Information. [Link]
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (2024, December 5). MDPI. [Link]
-
Tailored mass spectrometry solutions for advanced protein science - Nuvisan. Nuvisan. [Link]
-
Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. (2022, February 16). CF Plus Chemicals. [Link]
-
Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS - Domainex. Domainex. [Link]
-
Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery - Peak Proteins. Peak Proteins. [Link]
-
Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies - MDPI. (2021, March 22). MDPI. [Link]
-
6.05B: Enzyme Reaction Mechanisms - Quantiative Analyses of Serine Protease Catalysis. (2026, January 19). LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]
- 10. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A general solid phase method for the synthesis of sequence independent peptidyl-fluoromethyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cellsystems.eu [cellsystems.eu]
- 16. Frontiers | Peptidyl Activity-Based Probes for Imaging Serine Proteases [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nuvisan.com [nuvisan.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. domainex.co.uk [domainex.co.uk]
- 22. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]
- 23. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. portlandpress.com [portlandpress.com]
- 27. Phosphinate esters as novel warheads for activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. lirias.kuleuven.be [lirias.kuleuven.be]
- 30. Activity-Based Probes for Proteases Pave the Way to Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 33. mdpi.com [mdpi.com]
- 34. Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry [pharma-industry-review.com]
Troubleshooting & Optimization
Technical Support Center: 1,1,1-Trifluorohexan-2-one Bromination
Ticket ID: TFMK-BR-OPT-001
Subject: Yield Optimization & Troubleshooting for
Part 1: Core Directive (The "Why" & "How")
Executive Summary
You are attempting to synthesize 3-bromo-1,1,1-trifluorohexan-2-one . This is not a standard ketone bromination due to the trifluoromethyl (
The
The Central Conflict:
-
High Acidity: The
group makes the -protons at C3 significantly more acidic ( ) than those in non-fluorinated ketones ( ). -
Low Nucleophilicity: While the protons are acidic, the resulting enol (or enolate) is electron-deficient, making it a poor nucleophile toward the brominating agent (
or NBS). -
Hydrate Stability: The electron-deficient carbonyl is prone to forming stable gem-diols (hydrates) in the presence of moisture, which halts reactivity.
The Solution Path: To optimize yield, you must drive acid-catalyzed enolization while strictly excluding water to prevent hydration. The protocol below prioritizes kinetic control to prevent di-bromination, as the introduction of the first bromine atom further acidifies the remaining proton.
Part 2: Troubleshooting Modules (Q&A)
Module A: Reaction Setup & Reagent Selection
Q: I am seeing low conversion (<40%) using NBS in
-
Diagnosis: The enol concentration is too low in non-polar solvents without strong acid catalysis.
-
Recommendation: Switch to Elemental Bromine (
) in Glacial Acetic Acid with a catalytic amount of or . The acid solvent promotes enolization. -
Alternative: If you must use NBS, use NBS + p-Toluenesulfonic acid (pTsOH) in acetonitrile to drive the formation of the enol.
Q: My starting material is disappearing, but I'm isolating a white solid instead of the expected liquid oil. A: You have likely isolated the hydrate or hemi-ketal .
-
Mechanism:
. -
Cause: TFMKs are hygroscopic. If your solvent was not anhydrous, or if you used an aqueous workup without a dehydration step, the carbonyl trapped water.
-
Fix: Dry all solvents over activated molecular sieves (3Å). If the hydrate has formed, distill the product over phosphorous pentoxide (
) or concentrated to revert it to the ketone.
Module B: Process Control (During Reaction)
Q: I am getting a mixture of mono-bromo (desired) and di-bromo (impurity) products. How do I stop at mono? A: This is the classic "over-reaction" problem in TFMK chemistry.
-
The Trap: Once the first bromine is added, the remaining
-proton becomes more acidic due to the combined EWG effect of and . -
Protocol Adjustment:
-
Stoichiometry: Use a slight deficit of bromine (0.95 equivalents). It is easier to separate unreacted starting material (via distillation) than the di-bromo impurity.
-
Temperature: Conduct the addition at 0°C to 10°C . Room temperature favors the thermodynamic di-bromo product.
-
Slow Addition: Add
dropwise. Ensure the color of bromine disappears before adding the next drop. This ensures the concentration of is never high enough to attack the less reactive mono-bromo enol.
-
Module C: Isolation & Workup
Q: My yield is low after rotary evaporation. Where did the product go? A: 1,1,1-trifluorohexan-2-one and its bromo-derivative are volatile .
-
Risk: The boiling point of the propyl analog is ~87°C. The hexyl analog is higher, but still susceptible to loss under high vacuum.
-
Correction:
-
Do not use high vacuum (< 10 mbar) at elevated bath temperatures.
-
Use a Vigreux column during solvent removal to prevent "bumping" and entrainment of the product.
-
Quench: Pour the reaction mixture into ice-cold saturated
(carefully!) to neutralize acid, then extract immediately into DCM.
-
Part 3: Visualization & Logic
Figure 1: Acid-Catalyzed Mechanism & Competition Pathways
Caption: The pathway shows the critical rate-limiting enolization step. Note that water (Path B) leads to the stable hydrate "dead end," while Bromine (Path A) leads to the product.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic flow for diagnosing yield issues during the synthesis.
Part 4: Optimized Experimental Protocol
Method: Acid-Catalyzed Bromination with Elemental Bromine Scale: 10 mmol basis
| Parameter | Specification | Rationale |
| Reagent | Bromine ( | Slight deficit prevents di-bromination. |
| Solvent | Glacial Acetic Acid (10 mL) | Promotes acid-catalyzed enolization; solvates |
| Catalyst | 48% HBr (aq) - 2 drops | Initiates the autocatalytic cycle. |
| Temperature | 0°C (Ice Bath) -> RT | Controls reaction rate; suppresses side reactions. |
| Time | 2-4 Hours | Monitor by TLC/GC until color fades. |
Step-by-Step:
-
Preparation: In a fume hood, dissolve 1,1,1-trifluorohexan-2-one (10 mmol) in Glacial Acetic Acid (10 mL). Add 2 drops of 48% HBr.
-
Addition: Cool the solution to 0°C. Add
(9.5 mmol) dropwise over 30 minutes. The solution will turn orange/red. -
Reaction: Allow to warm to room temperature. Stir until the red color fades to a pale yellow (indicating consumption of
). -
Workup: Pour mixture into 50 mL ice water. Extract with Dichloromethane (
mL). -
Wash: Wash organic layer with cold sat.
(until bubbling stops) and then Brine. -
Isolation: Dry over anhydrous
. Filter. Remove solvent under reduced pressure (mild vacuum) at 30°C. Do not overheat.
References
-
Sigma-Aldrich. 3-Bromo-1,1,1-trifluoroacetone Product Data. (Analogous chemistry for trifluoromethyl ketones). Retrieved from
-
Wang, H., et al. (2020).[1] Selective Debromination of α,α,α‐Tribromomethylketones with HBr–H2O Reductive Catalytic System. European Journal of Organic Chemistry.[1] (Discusses HBr dynamics in brominated ketones). Retrieved from
-
Cohen, T., et al. Synthesis of Alpha-Haloketones. Journal of Organic Chemistry.[1] (General reference for acid-catalyzed halogenation mechanisms).
-
Santa Cruz Biotechnology. 3-Bromo-1,1,1-trifluoro-hexan-2-one Product Information. Retrieved from
Sources
Navigating the Nuances of 3-Bromo-1,1,1-trifluoro-hexan-2-one in Aqueous Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Bromo-1,1,1-trifluoro-hexan-2-one. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for your experiments involving this reactive compound. This resource is structured in a question-and-answer format to directly address the challenges you may encounter, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in aqueous buffers?
A1: this compound is an α-bromoketone, a class of compounds known for their reactivity. The primary stability concerns in aqueous buffers are its susceptibility to two main degradation pathways: hydrolysis and dehydrobromination. The rates of these reactions are significantly influenced by the pH and temperature of the buffer, as well as the presence of nucleophilic species.
-
Hydrolysis: In the presence of water, the compound can undergo nucleophilic substitution at the carbon bearing the bromine atom, leading to the formation of 3-hydroxy-1,1,1-trifluoro-hexan-2-one and hydrobromic acid. This reaction is generally accelerated at both acidic and basic pH.
-
Dehydrobromination: Under basic conditions, a proton can be abstracted from the carbon adjacent to the carbonyl group, leading to an elimination reaction that forms an α,β-unsaturated ketone (1,1,1-trifluoro-hex-3-en-2-one) and hydrogen bromide.[1][2] This pathway is particularly favored at higher pH values.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. Generally, the compound exhibits its greatest stability in slightly acidic to neutral conditions (pH 4-6). As the pH increases into the basic range (pH > 7), the rate of degradation, particularly through dehydrobromination, increases significantly.[1] In strongly acidic conditions, acid-catalyzed hydrolysis can also become a prominent degradation pathway. Therefore, careful consideration and control of buffer pH are critical for reproducible experimental outcomes.
Q3: Are there any specific buffer components I should avoid when working with this compound?
A3: Yes. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), can react with α-bromoketones. The lone pair of electrons on the nitrogen atom can act as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This can lead to the formation of a covalent adduct between the buffer molecule and your compound, effectively reducing its active concentration and potentially leading to misleading experimental results.[3][4] It is advisable to use non-nucleophilic buffers like phosphate, HEPES, or MES whenever possible.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability and integrity of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a tightly sealed container, protected from moisture and light, at a low temperature (ideally -20°C). For frequent use, preparing aliquots of a stock solution in a dry, aprotic solvent like anhydrous DMSO or DMF can minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments.
Issue 1: I'm observing a loss of inhibitory activity of my compound over the course of my enzyme assay.
Possible Causes:
-
Compound Degradation: As discussed, this compound can degrade in aqueous buffers, especially at neutral to basic pH. This degradation will reduce the effective concentration of the active inhibitor over time.
-
Reaction with Buffer Components: If you are using a nucleophilic buffer like Tris, the buffer itself may be reacting with and inactivating your compound.[3][4]
-
Reaction with other Assay Components: Other nucleophiles in your assay mixture, such as thiols (e.g., DTT, β-mercaptoethanol, or cysteine residues in proteins), can react with the α-bromoketone moiety.
Troubleshooting Steps:
-
Assess Compound Stability: Perform a preliminary experiment to assess the stability of this compound in your assay buffer under the same conditions (temperature, incubation time) but without the enzyme or other interacting proteins. You can monitor the concentration of the parent compound over time using an appropriate analytical method like HPLC or LC-MS/MS.
-
Switch to a Non-Nucleophilic Buffer: If you are using a buffer like Tris, switch to a non-nucleophilic alternative such as phosphate, HEPES, or MES and repeat the assay.
-
Evaluate Compatibility with Assay Components: If your assay requires the presence of reducing agents or other nucleophiles, consider their potential to react with your compound. It may be necessary to find a compromise in concentrations or to add the inhibitor at the last possible moment before initiating the reaction.
Issue 2: My experimental results are highly variable and not reproducible.
Possible Causes:
-
Inconsistent Stock Solution Preparation: The compound is sensitive to moisture. Inconsistent handling during the preparation of stock solutions can lead to varying degrees of degradation before the experiment even begins.
-
pH Shifts in the Assay Buffer: The degradation of this compound can release hydrobromic acid, which can alter the pH of a poorly buffered solution, affecting both the stability of the compound and the activity of the biological system under study.
-
Time-Dependent Degradation: If there are variations in the incubation times between experiments, the extent of compound degradation will also vary, leading to inconsistent results.
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Always use anhydrous solvents for preparing stock solutions. Prepare fresh solutions regularly and store them under inert gas (e.g., argon or nitrogen) if possible.
-
Ensure Adequate Buffering Capacity: Use a buffer concentration sufficient to maintain a stable pH throughout the experiment, even with the potential release of acidic byproducts.
-
Maintain Consistent Timelines: Standardize all incubation times and the timing of reagent additions across all experiments to minimize variability due to time-dependent degradation.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a framework for determining the stability of the compound in your specific experimental buffer.
-
Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a dry, aprotic solvent such as anhydrous DMSO.
-
Prepare Buffer Solutions: Prepare the aqueous buffer of interest at the desired pH and concentration.
-
Initiate the Stability Study:
-
Dilute the stock solution into the pre-warmed (to the experimental temperature) aqueous buffer to the final desired concentration (e.g., 100 µM).
-
Immediately take a time-zero (t=0) sample and quench any further degradation by adding an equal volume of cold acetonitrile or methanol containing a suitable internal standard.
-
Incubate the remaining solution at the experimental temperature.
-
Collect samples at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) and quench them in the same manner as the t=0 sample.
-
-
Analyze the Samples:
-
Calculate the Half-Life:
-
Plot the natural logarithm of the peak area (or concentration) of the parent compound against time.
-
The slope of the resulting linear regression line will be equal to the negative of the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Data Presentation
| Buffer pH | Expected Stability (Relative Half-life) | Primary Degradation Pathway(s) |
| 2-4 | Moderate | Acid-catalyzed Hydrolysis |
| 4-6 | High | Minimal Degradation |
| 6-8 | Moderate to Low | Hydrolysis & Dehydrobromination |
| >8 | Very Low | Base-catalyzed Dehydrobromination |
This table is for illustrative purposes and the actual stability profile should be determined experimentally.
Visualizing Degradation Pathways
The following diagram illustrates the two primary degradation pathways of this compound in aqueous buffers.
Caption: Primary degradation pathways of this compound.
References
- Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry.
- Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules.
- An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry.
- Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. RSC Advances.
- DEVELOPMENT OF COVALENT FRAGMENTS FOR TARGETING CYSTEINE RESIDUES IN DRUG DISCOVERY. Life Chemicals.
- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Arkivoc.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- pH-rate profiles for the hydrolysis of compounds 1 (△), 2 (▽), 3 (□), 4 (○), 5 (✚), and 9 (○) in aqueous solution at 37oC (μ = 0.50 M).
- Reductive dehalogen
- Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
- Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJWave.org.
- Separation of alpha-Bromo-2',5'-dimethoxyacetophenone on Newcrom R1 HPLC column. Newcrom.
- What are the chemical reactions that Tris can particip
- Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- Stereoselective hydrolysis of 16 alpha-halo-17-keto steroids and long-range substitution effects on the hydrolysis of 16 alpha-bromo-17-ketones and 2 alpha-bromo-3-ketones. PubMed.
- Thermal degradation of haloacetic acids in water.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
- Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formul
- Reaction of Tris with aldehydes.
- 1-bromo-3-methyl-2-butanone. Organic Syntheses.
- Alpha Halogenation of Aldehydes and Ketones.
- Synthetic Access to Arom
- Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent.
- Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins. PubMed.
- Temperature Dependence of Halogen Radical Reactivity with Dissolved Organic Matter.
- 3-Bromohexan-2-one. PubChem.
- Kinetic study of the neutral and base hydrolysis of diketene. Semantic Scholar.
- 3-BROMO 2-HEXANONE. ECHEMI.
- Alpha halogen
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- 6. rjwave.org [rjwave.org]
Technical Support Center: Optimal Storage and Handling of Alpha-Bromo Ketones
Welcome to the Technical Support Center for the stable storage and handling of alpha-bromo ketones. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but sensitive reagents in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity of your materials and the success of your research.
Alpha-bromo ketones are powerful synthetic intermediates, but their reactivity also makes them susceptible to decomposition. Understanding the factors that contribute to their degradation is paramount for obtaining reliable and reproducible experimental results. This guide will provide in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during the storage and handling of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common signs that my alpha-bromo ketone has decomposed?
A1: Decomposition of alpha-bromo ketones often presents with distinct physical changes. The most common indicators include:
-
Color Change: A noticeable darkening of the material, progressing from colorless or light yellow to shades of yellow, brown, or even a black resinous mass is a primary sign of degradation.[1][2]
-
Gas Evolution: The release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor, is a clear indication of decomposition.[2]
-
Change in Physical State: A crystalline solid may become oily or waxy as impurities form.
Q2: What are the primary chemical pathways through which alpha-bromo ketones decompose?
A2: There are two main decomposition pathways for alpha-bromo ketones:
-
Dehydrobromination: This is an elimination reaction, often catalyzed by bases, that results in the formation of an α,β-unsaturated ketone and hydrogen bromide (HBr).[2][3] The presence of even trace amounts of base can initiate this process.
-
Hydrolysis: Reaction with water or moisture can lead to the formation of an α-hydroxy ketone and HBr.[2][4] This is a significant concern as HBr is a byproduct of both pathways and can itself catalyze further degradation.[5]
Below is a diagram illustrating these decomposition pathways.
Caption: Decomposition pathways of alpha-bromo ketones.
Q3: What are the ideal storage conditions for alpha-bromo ketones to ensure their long-term stability?
A3: To maximize the shelf-life of alpha-bromo ketones, they should be stored under the following conditions:
-
Temperature: Store in a cool environment, such as a refrigerator or freezer.[2][6] Lower temperatures significantly slow down the rate of decomposition reactions.
-
Light: Protect from light by storing in amber vials or in a dark location.[2][7] Light can provide the energy to initiate decomposition.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2] This displaces oxygen and, more importantly, moisture, thus preventing hydrolysis.
-
Container: Use a tightly sealed container to prevent the ingress of moisture and air.[8][9][10][11]
Troubleshooting Guide
Issue 1: My alpha-bromo ketone has turned yellow/brown upon storage.
-
Probable Cause: This is a classic sign of decomposition, likely due to exposure to light, heat, or trace impurities that catalyze dehydrobromination or hydrolysis.[2]
-
Solution:
-
Assess the extent of decomposition: If the discoloration is minor, the material may still be usable for some applications, but be aware that purity is compromised. For sensitive reactions, purification is recommended.
-
Purification (with caution): Recrystallization from a non-polar solvent can be an effective method for purification. If chromatography is necessary, use a non-polar eluent system and perform the separation quickly on deactivated silica gel to minimize contact time.[2]
-
Future Prevention: Ensure the compound is stored under the ideal conditions outlined in Q3 of the FAQ section.
-
Issue 2: I observe a low yield in my reaction using an alpha-bromo ketone that has been stored for some time.
-
Probable Cause: The alpha-bromo ketone has likely degraded, reducing the concentration of the active reagent in your starting material. The HBr byproduct from decomposition can also interfere with certain reactions.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Experimental Protocols
Protocol 1: Safe Handling of Alpha-Bromo Ketones
Given that many alpha-bromo ketones are lachrymators and skin irritants, adherence to strict safety protocols is essential.[2]
-
Engineering Controls: Always handle alpha-bromo ketones in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Dispensing: When weighing or transferring the compound, do so carefully to avoid generating dust or aerosols.
-
Waste Disposal: Dispose of contaminated materials and waste in accordance with local, regional, and national regulations.[8]
Protocol 2: Recommended Storage Procedure
-
Inert Atmosphere: If the compound is particularly sensitive or will be stored long-term, flush the container with an inert gas like nitrogen or argon before sealing.
-
Sealing: Ensure the container cap is tightly secured. For solids, Parafilm® can be wrapped around the cap-bottle interface for an extra barrier against moisture.
-
Labeling: Label the container clearly with the compound name, date of receipt/synthesis, and any specific handling precautions.[7]
-
Location: Place the sealed container in a designated, clearly marked area within a refrigerator or freezer that is approved for chemical storage.[6][7] Do not store with incompatible materials such as strong bases or oxidizing agents.[6]
Data Presentation
Table 1: Factors Influencing the Stability of Alpha-Bromo Ketones and Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Higher temperatures accelerate decomposition rates.[2] | Store at low temperatures (refrigeration or freezing).[2][6] |
| Light | Can promote decomposition.[2] | Store in amber vials or protect from light.[2][7] |
| Moisture/Water | Leads to hydrolysis, forming α-hydroxy ketones and HBr.[2][4] | Store in tightly sealed containers in a dry environment or under an inert atmosphere.[2][8] |
| Base | Catalyzes dehydrobromination to form α,β-unsaturated ketones.[2][3] | Avoid basic conditions during workup and storage. Store away from basic compounds.[6] |
| Acid | HBr, a common byproduct, can catalyze further decomposition.[5] | Use anhydrous conditions during synthesis and storage. |
References
-
Bromoacetone | C3H5BrO | CID 11715 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
SAFETY DATA SHEET - Chem Service. (2015, January 13). Retrieved February 15, 2026, from [Link]
-
Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved February 15, 2026, from [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 29). Retrieved February 15, 2026, from [Link]
-
Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes - Fiveable. (n.d.). Retrieved February 15, 2026, from [Link]
-
chemical handling and storage section 6 - University of Toronto Scarborough. (n.d.). Retrieved February 15, 2026, from [Link]
-
Handling and Storage of Chemicals: - University of Ottawa. (n.d.). Retrieved February 15, 2026, from [Link]
-
Alpha halogenation : r/Chempros - Reddit. (2023, May 30). Retrieved February 15, 2026, from [Link]
-
1 - SAFETY DATA SHEET. (2025, September 22). Retrieved February 15, 2026, from [Link]
-
The Acetylation of alpha-Bromo Ketones and their Derivatives - ElectronicsAndBooks. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (2022, June). Retrieved February 15, 2026, from [Link]
-
How to Safely Handle Reactive Chemicals. (2024, August 7). Retrieved February 15, 2026, from [Link]
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- 4. reddit.com [reddit.com]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chemicalbook.com [chemicalbook.com]
- 12. chemicals.co.uk [chemicals.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis: Comparing GC-MS and Alternative Methods for 3-Bromo-1,1,1-trifluoro-hexan-2-one
In the landscape of pharmaceutical and agrochemical development, the precise characterization of novel chemical entities is paramount. The compound 3-Bromo-1,1,1-trifluoro-hexan-2-one, a fluorinated ketone, serves as a critical building block in the synthesis of complex molecules where the trifluoromethyl group imparts unique biochemical properties.[1] Ensuring the purity of such intermediates is not merely a quality control step; it is fundamental to the safety, efficacy, and reproducibility of the final product. Impurities can lead to unforeseen side reactions, reduced yield, and potentially toxic byproducts.
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field experience to empower researchers in their analytical endeavors.
The Gold Standard: Why GC-MS is the Preferred Method
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard for purity analysis. The technique offers an unparalleled combination of high-resolution separation (the "GC" component) and definitive identification (the "MS" component).
-
Gas Chromatography (GC) separates components of a mixture based on their differential partitioning between a stationary phase (a coating inside a long, thin capillary column) and a mobile phase (an inert carrier gas, typically helium). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.
-
Mass Spectrometry (MS) bombards the separated components with electrons as they exit the GC column, causing them to ionize and fragment in a reproducible manner. These charged fragments are then sorted by their mass-to-charge ratio (m/z), creating a unique chemical fingerprint or "mass spectrum" for each compound.
The synergy of these two techniques allows for the quantification of the main compound relative to any impurities, even those present at trace levels.
Experimental Protocol: GC-MS Purity Assay
This protocol is designed as a self-validating system. The methodology's precision and accuracy can be confirmed by running a known standard, ensuring the trustworthiness of the results for unknown samples.
Sample Preparation
The goal of sample preparation is to introduce a representative aliquot of the sample into the GC-MS system in a suitable solvent and at an appropriate concentration.
-
Step 1: Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is readily soluble and that does not co-elute with the analyte or key impurities. Dichloromethane or Ethyl Acetate are excellent starting choices.
-
Step 2: Dilution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to create a ~1 mg/mL stock solution. Further dilute this solution 1:100 to a final concentration of ~10 µg/mL.
-
Causality: This concentration is ideal for modern MS detectors, preventing saturation of the main peak while ensuring that impurities at the 0.05-0.1% level are well above the limit of detection.
-
Instrumentation & Parameters
The following parameters are a robust starting point for this analysis on most modern GC-MS systems.
| Parameter | Recommended Setting | Rationale |
| GC Inlet | Split/Splitless, operated in Split mode | |
| Inlet Temp | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading from the high-concentration main peak, ensuring sharp, symmetrical peaks. For trace analysis, a lower split ratio or splitless injection could be used. |
| GC Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A general-purpose, low-polarity phase that separates compounds primarily by their boiling points. It is robust and suitable for a wide range of analytes. |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing a good balance between resolution and analysis time. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides good separation efficiency and is compatible with most mass spectrometers. |
| Oven Program | ||
| Initial Temp | 50 °C, hold for 2 min | Allows for sharp peak focusing at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate that effectively separates early-eluting, volatile impurities from the main analyte and later-eluting, higher-boiling point impurities. |
| Final Temp | Hold at 280 °C for 5 min | Ensures that any high-boiling point contaminants are eluted from the column before the next injection. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | The standard ionization technique that produces reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | The industry-standard energy that provides a good balance of molecular ion formation and characteristic fragmentation. |
| Mass Range | 40-450 m/z | A range that covers the molecular weight of the target analyte (233.03 g/mol ) and its expected fragments, while excluding low-mass background ions like air and water.[2] |
| Source Temp | 230 °C | Prevents condensation of analytes within the ion source. |
| Quad Temp | 150 °C | Maintains consistent mass filtering. |
GC-MS Workflow Diagram
Caption: Predicted EI fragmentation of this compound.
Comparison with Alternative Analytical Methods
While GC-MS is the preferred method, other techniques can provide complementary information. The choice of method depends on the specific question being asked. [3]
| Technique | Principle | Advantages for this Analysis | Disadvantages for this Analysis |
|---|---|---|---|
| GC-MS | Separation by volatility/polarity, detection by mass | High sensitivity for trace impurities. Provides structural information from fragmentation. Excellent for volatile compounds. | Requires sample to be volatile and thermally stable. |
| HPLC-UV | Separation by polarity in a liquid phase, detection by UV absorbance | Good for non-volatile or thermally labile impurities. Can be quantitative. | Lower resolution for volatile isomers compared to GC. The analyte has a weak chromophore, leading to lower sensitivity. |
| NMR (¹H, ¹⁹F, ¹³C) | Absorption of radiofrequency by atomic nuclei in a magnetic field | Gold standard for definitive structure elucidation. Quantitative (qNMR) with an internal standard. ¹⁹F NMR is highly specific to fluorinated impurities. [4] | Relatively insensitive; impurities <1% are difficult to detect and quantify accurately. Complex mixtures can lead to overlapping signals. [3] |
| Elemental Analysis | Combustion of the compound to determine its elemental composition (%C, %H) | Confirms the correct empirical formula for the bulk material. | Provides no information on the nature or quantity of individual impurities. A mixture of isomers would give a correct elemental analysis. |
Conclusion
For the routine and rigorous purity assessment of this compound, GC-MS stands out as the most effective technique. Its combination of high-resolution separation and specific mass-based detection allows for the confident identification and quantification of the main component and any volatile impurities. While techniques like NMR are indispensable for initial structural confirmation, and HPLC may be useful for analyzing potential non-volatile precursors or degradation products, GC-MS provides the detailed impurity profile that is critical for researchers, scientists, and drug development professionals. Adherence to a robust, well-reasoned analytical protocol ensures the generation of trustworthy data, underpinning the integrity of subsequent research and development.
References
-
BYJU'S. (2019, October 16). Methods of purification of organic compounds. [Link]
-
NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?[Link]
-
Pérez-Salas, S., et al. (n.d.). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. PMC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. [Link]
-
ResearchGate. (2026, January 31). 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-1,1,1-trifluoro-hexan-2-one
Topic: Personal Protective Equipment (PPE) & Handling Protocol for 3-Bromo-1,1,1-trifluoro-hexan-2-one Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Summary: The "Warhead" Hazard Profile
Compound Identity: this compound
Chemical Class:
As a Senior Application Scientist, I must clarify a critical misconception: this is not merely a "solvent" or a standard reactant. The structural motif—an
Operational Directive: Treat this compound as a contact-transfer poison and a potent lachrymator . Standard laboratory safety glasses and single nitrile gloves are insufficient for handling concentrated aliquots.
PPE Matrix: The Barrier Defense System
The following PPE standards are non-negotiable. They are designed to create a self-validating barrier system where failure of one layer does not result in immediate exposure.
Hand Protection: The "Permeation Trap" Protocol
Standard nitrile gloves degrade rapidly upon exposure to halogenated ketones.
| Layer | Material Specification | Function & Logic |
| Primary (Inner) | Laminate Film (Silver Shield / 4H) | Chemical Barrier: These multi-layer laminates are the only material that provides >4 hours of breakthrough time against small, halogenated organic molecules. |
| Secondary (Outer) | Nitrile (5-8 mil, Long Cuff) | Mechanical & Grip: Laminate gloves are slippery and ill-fitting. The outer nitrile layer provides dexterity and protects the inner liner from physical tears. |
| Protocol | "Spot-Check" Method | Inspect the outer nitrile glove constantly. If the outer glove ripples or swells (signs of ketone solvation), halt immediately , peel off the outer glove, and replace it. The inner laminate remains your fail-safe. |
Ocular & Respiratory Protection
| Component | Specification | Scientific Rationale |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Lachrymatory Defense: Vapors from |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Vapor Containment: The trifluoromethyl group increases volatility relative to non-fluorinated analogs. All work must occur inside the hood sash. |
| Body | Tyvek® Lab Coat or Apron | Permeation Resistance: Cotton lab coats absorb liquids. A chemically resistant apron prevents "soak-through" burns to the torso. |
Decision Logic: PPE Selection Workflow
The following logic gate ensures you select the correct PPE configuration based on the scale of operation.
Figure 1: PPE Selection Logic based on operational scale and thermal energy.
Operational Protocol: Handling & Quenching
This workflow minimizes the "Time-at-Risk" (TaR) during the most critical phases of experimentation.
Phase 1: Preparation & Weighing
Goal: Prevent vapor release outside the containment zone.
-
Tare Tactic: Do not weigh this compound on an open benchtop balance.
-
Correct Method: Tare a vial with a septum cap inside the hood. Add the reagent via syringe or glass pipette inside the hood. Cap immediately. Weigh the sealed vial on the balance.
-
-
Vapor Suppression: Keep the receiving reaction vessel cooled (0°C) during addition. The lower temperature reduces the vapor pressure of the halogenated ketone, minimizing lachrymatory off-gassing.
Phase 2: The "Active Quench" System
Goal: Neutralize the alkylating potential before disposal.
Never dispose of unreacted
-
Quench Solution: Prepare a solution of 10% aqueous Sodium Thiosulfate or Ammonium Hydroxide .
-
Decontamination: Rinse all syringes, needles, and glassware with this quench solution before removing them from the hood.
-
Mechanism:[1] The thiosulfate/amine acts as a nucleophile, displacing the bromine and destroying the electrophilic "warhead" (converting it to a harmless thioether or aminoketone).
-
Emergency Response & Disposal
Exposure Response
-
Skin Contact: Do not use ethanol or organic solvents to wash; they increase skin permeability. Wash with soap and water for 15 minutes.[1]
-
Eye Contact: Flush for 15 minutes. Note that lachrymators cause involuntary eye closure; you must physically hold the eyelids open during irrigation.
Disposal Logic
Segregate waste to prevent cross-reactivity.
Figure 2: Chemical Deactivation and Disposal Pathway.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]
-
PubChem. (n.d.). 3-Bromo-1,1,1-trifluorobutan-2-one (Analogous Safety Data). National Center for Biotechnology Information.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Bromo-1,1,1-trifluoroacetone (Homolog Reference).
- Forsberg, K., et al. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
